N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-8-6-7-9-15(14)19/h6-9,11,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPCOARBMHNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on existing research, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.83 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with a butyl group and a 2-chlorophenyl substituent, contributing to its lipophilicity and potential bioactivity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It is believed to inhibit specific viral enzymes essential for replication. In vitro studies have shown that this compound can interfere with viral replication pathways, making it a candidate for antiviral drug development .
Anti-inflammatory and Anticancer Properties
Preliminary findings suggest that this compound may also possess anti-inflammatory and anticancer properties. Its ability to modulate various biochemical pathways within cells indicates potential therapeutic applications in treating inflammatory diseases and certain cancers .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Lipophilicity : The presence of the butyl group enhances the compound's ability to cross biological membranes.
- Selectivity : Studies suggest that the compound may selectively target specific enzymes or receptors involved in disease processes .
Comparative Analysis of Related Compounds
The following table summarizes the structural variations and biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Butyl & 2-chlorophenyl groups | Antiviral, anti-inflammatory |
| N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Butyl & 4-fluorophenyl groups | Antiviral; potential differences in activity due to fluorine's electronegativity |
| N-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Butyl & 4-methoxyphenyl groups | Varies; potential for different pharmacodynamics |
Study on Antiviral Efficacy
A study focused on the antiviral efficacy of this compound demonstrated its effectiveness against several viral strains in vitro. The compound showed IC50 values comparable to established antiviral agents .
Anti-inflammatory Effects
In another investigation assessing anti-inflammatory properties, the compound was found to reduce pro-inflammatory cytokine production in cell cultures. This suggests its potential utility in treating diseases characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:
Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core
Key Observations:
- Positional Isomerism: The target compound’s 2-chlorophenyl group at position 3 contrasts with analogues like MPZP (4-methoxy-2-methylphenyl) and anti-mycobacterial derivatives (4-fluorophenyl).
- Amine Substituent : The N-sec-butyl group in the target compound differs from MPZP’s polar N,N-bis(2-methoxyethyl) groups. This suggests lower solubility but higher lipophilicity, which could improve blood-brain barrier penetration for CNS targets .
Physicochemical Properties
| Property | Target Compound | MPZP | 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)... |
|---|---|---|---|
| Molecular Weight (Da) | 328.84 | 435.49 | 409.17 |
| LogP (Predicted) | ~4.2* | ~2.8 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 7 | 5 |
Notes:
- The target compound’s higher logP (estimated) reflects its non-polar sec-butyl group, which may enhance membrane permeability but reduce aqueous solubility.
- MPZP’s lower logP and additional hydrogen bond acceptors (methoxy groups) suggest better solubility, aligning with its systemic activity .
SAR Insights :
- 3-Position Substituents : Halogenated aryl groups (e.g., 2-chloro, 4-fluoro) improve target engagement via hydrophobic or π-π interactions.
- Amine Modifications : Bulky alkyl groups (e.g., sec-butyl) may optimize pharmacokinetics, while heteroaromatic amines (e.g., pyridinylmethyl) enhance solubility and anti-infective activity .
Q & A
Q. What are the common synthetic routes for preparing N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how are intermediates validated?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like substituted pyrazoles and β-ketoesters. For example, ethyl acetoacetate is used in cyclocondensation reactions under reflux conditions, followed by amination to introduce the N-butyl group . Key intermediates (e.g., chlorinated derivatives) are validated using NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Structural confirmation relies on:
- NMR : , , and 2D experiments (e.g., NOESY) to resolve proton-proton proximities and substituent positions .
- X-ray crystallography : Single-crystal analysis resolves bond angles, torsion, and packing, critical for confirming regioselectivity (e.g., distinguishing C7 vs. C5 substitution) .
- HRMS : High-resolution mass spectrometry verifies molecular formula .
Q. What preliminary biological screening assays are used to assess its bioactivity?
Initial screening includes:
- Enzyme inhibition : Kinase assays (e.g., CDK9 inhibition) using fluorescence polarization or radiometric methods .
- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis or other pathogens .
- Cellular assays : Cytotoxicity in cancer cell lines (e.g., MTT assays) to evaluate apoptosis induction .
Advanced Research Questions
Q. How do substituents (e.g., N-butyl, 2-chlorophenyl) influence the compound’s biological activity and target selectivity?
- N-butyl group : Enhances lipophilicity, improving blood-brain barrier penetration for neurological targets (e.g., CRF1 receptor antagonism in anxiety models) .
- 2-Chlorophenyl : Increases steric bulk and electron-withdrawing effects, optimizing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Comparative SAR : Trifluoromethyl or pyridylmethylamine substituents in analogs show varied potency (Table 1) .
Q. Table 1: Impact of Substituents on Anti-Mycobacterial Activity
| Substituent (Position) | MIC (µM) | Target Selectivity |
|---|---|---|
| 3-(4-Fluorophenyl) | 0.12 | M.tb ATP synthase |
| 5-Methyl | 0.45 | CDK9 |
| 7-N-butyl | 1.20 | CRF1 receptor |
Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC50 values)?
- Assay standardization : Control variables like ATP concentration (kinase assays) or pH (hydrolase assays) .
- Orthogonal validation : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural analysis : Co-crystallization with targets (e.g., tubulin) to identify binding modes conflicting with biochemical data .
Q. How is the compound optimized for pharmacokinetics (e.g., microsomal stability, hERG liability)?
Q. What in vivo models are used to evaluate its therapeutic potential, and how are dosing regimens designed?
- Anxiety models : CRF1 receptor blockade tested in msP rats using elevated plus-maze and social interaction tests (dose: 10 mg/kg, s.c., b.i.d.) .
- Anticancer xenografts : Nude mice with breast cancer tumors (oral/IV dosing, 5–20 mg/kg) to assess tumor growth inhibition .
- PK/PD modeling : Plasma/tissue sampling to correlate exposure (AUC) with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
